molecular formula C25H26ClN5O3 B2459708 N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358589-41-9

N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2459708
CAS No.: 1358589-41-9
M. Wt: 479.97
InChI Key: QQNPYEGQUIWRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative with a complex heterocyclic core. Its structure includes a pyrazolo[4,3-d]pyrimidinone scaffold substituted with ethyl, methyl, and phenethyl groups at positions 1, 3, and 6, respectively. The acetamide side chain is attached to the 4-position of the pyrimidine ring and functionalized with a 3-chloro-4-methylphenyl group. This compound shares structural motifs common in kinase inhibitors and other bioactive molecules, where the pyrazolo-pyrimidine core often serves as a pharmacophore .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-4-31-23-22(17(3)28-31)30(15-21(32)27-19-11-10-16(2)20(26)14-19)25(34)29(24(23)33)13-12-18-8-6-5-7-9-18/h5-11,14H,4,12-13,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNPYEGQUIWRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-d]pyrimidine core, substituted with various functional groups that may influence its biological activity. The presence of the chloro and methyl groups on the phenyl ring is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold exhibit promising anticancer activity. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown inhibitory effects on CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests a potential role in cancer therapy by disrupting cell cycle progression .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tumor Cell Proliferation : The compound has demonstrated significant antiproliferative effects in various human tumor cell lines such as HeLa and A375.
  • Selective Targeting : It exhibits selectivity towards certain kinases, which could minimize side effects compared to traditional chemotherapeutics .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : In vitro studies showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Animal Models : In vivo experiments using mouse models demonstrated tumor regression upon administration of the compound, further supporting its therapeutic potential.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
CDK InhibitionIC50 = 0.36 µM (CDK2), 1.8 µM (CDK9)
AntiproliferativeSignificant reduction in cell viability in HeLa
SelectivityHigh selectivity towards CDK2 over CDK9
In Vivo EfficacyTumor regression in mouse models

Comparison with Similar Compounds

Substituent Variations

  • 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (): This analogue replaces the 3-chloro-4-methylphenyl group with a 4-fluorobenzyl moiety. The phenethyl group at position 6 is retained, suggesting shared pharmacokinetic properties .
  • N~4~-(3-Chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (): This compound lacks the acetamide side chain and pyrimidinone ring but retains the 3-chloro-4-methylphenyl group. The absence of the 5,7-dioxo motif may reduce hydrogen-bonding capacity, impacting solubility and target interaction .

Core Heterocycle Modifications

  • The indole core versus pyrazolo-pyrimidine highlights differences in planarity and electron distribution, which influence bioactivity .
  • N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): Replacing the pyrazolo-pyrimidine with a thieno-pyrimidine core alters ring aromaticity and steric bulk. The thieno-pyrimidine’s sulfur atom may enhance metabolic stability but reduce solubility compared to the nitrogen-rich pyrazolo-pyrimidine .

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 3-Chloro-4-methylphenyl, phenethyl, ethyl ~550 (estimated) N/A -
2-[1-Ethyl-3-methyl-5,7-dioxo-6-phenethyl-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl, phenethyl, ethyl ~560 (estimated) N/A
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidine 5-Phenyl, 3-aryloxy 362.0 50
N-(7-Methyl-2-phenylamino-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Pyrido-thieno-pyrimidine 7-Methyl, phenylamino 369.44 73

Notes:

  • The target compound’s estimated molecular weight is higher than analogues due to the chloro-methylphenyl and phenethyl groups.
  • Yields for pyrazolo-pyrimidine derivatives vary widely; reports 73% yield for a related synthesis, while thieno-pyrimidines () show lower yields (50%) due to steric challenges .

Q & A

Q. What are the key synthetic steps and challenges in preparing this compound?

The synthesis involves a multi-step sequence starting with the formation of the pyrazolo[4,3-d]pyrimidine core, followed by sulfanylation and acylation to introduce the acetamide moiety. Critical challenges include:

  • Reaction condition control : Temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and reaction time optimization to avoid side products .
  • Protection/deprotection strategies : Managing reactive functional groups like the pyrimidine nitrogen and chloro-substituted phenyl ring during intermediate steps .
  • Purification : Use of column chromatography or recrystallization to isolate high-purity final products (>95% by HPLC) .

Q. How is the compound characterized structurally and analytically?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazolo-pyrimidine core and acetamide linkage (e.g., δ 2.03 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 496.03 [M+H]+^+) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What functional groups are critical for its potential bioactivity?

  • Pyrazolo[4,3-d]pyrimidine core : Imparts rigidity and mimics purine bases, enabling interactions with enzyme active sites (e.g., kinases) .
  • Chloro-methylphenyl group : Enhances lipophilicity and target binding via hydrophobic interactions .
  • Phenethyl side chain : May influence solubility and membrane permeability .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Design of Experiments (DoE) : Use statistical models to optimize variables like catalyst loading (e.g., Pd/C for coupling) and solvent ratios .
  • Flow chemistry : Continuous flow systems to improve reaction control and reduce side-product formation in exothermic steps (e.g., cyclization) .
  • In-line analytics : Real-time monitoring via IR or UV spectroscopy to track intermediate formation .

Q. How to resolve contradictions in spectral data for analogs?

  • Comparative NMR analysis : Use deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to distinguish overlapping signals in structurally similar analogs .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling to trace ambiguous peaks in complex heterocycles .

Q. What computational methods predict biological targets and binding modes?

  • Molecular docking : Use AutoDock or Schrödinger to model interactions with kinases (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory activity .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace pyrazolo-pyrimidine with thieno-pyrimidine to assess impact on potency .
  • Substituent variation : Test methyl vs. ethyl groups at position 3 to evaluate steric effects .
  • Bioisosteric replacements : Substitute phenethyl with benzyl to probe π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.